
3-(3-Bromophenyl)-4H-1,2,4-triazole
Overview
Description
3-(3-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various substituents.
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize the triazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted triazoles with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole core is known for its significant antibacterial and antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against a range of pathogens, including drug-resistant strains. For instance, studies have shown that compounds incorporating the 1,2,4-triazole ring can outperform traditional antibiotics in terms of efficacy against Gram-positive and Gram-negative bacteria.
Antifungal Properties
The compound's structure also suggests potential antifungal applications. Triazole derivatives are widely utilized in treating fungal infections due to their ability to inhibit ergosterol biosynthesis. For example, the compound has been evaluated for its efficacy against Candida species and Aspergillus spp., showing promising results.
Agricultural Chemistry
Fungicidal and Insecticidal Applications
Research indicates that triazole compounds can serve as effective fungicides and insecticides. The compound this compound has been explored for its potential in crop protection due to its biological activity against various plant pathogens.
Application Area | Activity | Reference |
---|---|---|
Crop Protection | Fungicidal/Insecticidal |
Materials Science
Optoelectronic Properties
The unique electronic structure of this compound allows for potential applications in organic electronics and photonics. The presence of both electron-rich and electron-deficient aromatic rings may impart interesting optoelectronic properties suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Antibacterial Efficacy
A study conducted by Plech et al. synthesized various triazole derivatives and tested their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, indicating their potential as new therapeutic agents against resistant bacterial strains .
Case Study 2: Agricultural Applications
In agricultural research, the fungicidal properties of triazoles have been highlighted through field trials where compounds similar to this compound were applied to crops affected by fungal pathogens. The results indicated a substantial reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In anticancer research, it has been shown to inhibit key enzymes involved in cell proliferation and survival. The triazole ring can interact with the active sites of these enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazine: Another heterocyclic compound with similar structural features but different reactivity and applications.
3-Bromophenylboronic Acid: Used in similar substitution reactions but lacks the triazole ring.
Uniqueness: 3-(3-Bromophenyl)-4H-1,2,4-triazole is unique due to its combination of a bromophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both synthetic chemistry and medicinal research.
Biological Activity
3-(3-Bromophenyl)-4H-1,2,4-triazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and specific case studies related to this compound, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound features a bromophenyl group attached to a triazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step reactions starting from 3-bromobenzoic acid, leading to the formation of the triazole core through cyclization reactions with hydrazines or other nitrogen-containing reagents.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : A study involving several triazole derivatives indicated that compounds with a bromophenyl substitution showed enhanced antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 5 to 15 µM for these compounds, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The proposed mechanism includes the inhibition of tubulin polymerization and interference with angiogenesis pathways. The antiangiogenic properties were particularly noted in compounds containing the 3-bromophenyl group, which may enhance their efficacy by targeting tumor vasculature .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Antibacterial Testing : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10-20 µg/mL .
- Antifungal Properties : In addition to antibacterial effects, triazole derivatives are known for their antifungal activity. Compounds similar to this compound have shown effectiveness against fungal strains such as Candida albicans, making them candidates for further development in antifungal therapies .
Case Studies
Several case studies have highlighted the promising biological activities of compounds related to this compound:
- Dual Action Against Cancer : One study synthesized a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines and evaluated their anticancer properties. Results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in treated cells .
- In Vivo Studies : Animal model studies have shown that certain derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages. The results suggest a favorable pharmacokinetic profile and low toxicity in vivo .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(3-bromophenyl)-4H-1,2,4-triazole derivatives, and how are they optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of thiosemicarbazides or through microwave-assisted methods. For example, microwave synthesis at 165°C for 30 minutes under 12.2 bar pressure optimizes yield and energy efficiency for bromophenyl-substituted triazoles . Structural confirmation involves elemental analysis (CHNS), H NMR, and mass spectrometry (e.g., molecular ion peaks at m/z 451.1) .
Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Key techniques include:
- Elemental analysis (CHNS) : Validates stoichiometry (e.g., CHNBr for 3-(3-bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole) .
- H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- Mass spectrometry : Confirms molecular weight via peaks like m/z 330.1 for amino-substituted derivatives .
Q. What structural features of this compound influence its physicochemical properties?
- Methodological Answer : The bromophenyl group enhances electron-withdrawing effects, affecting reactivity and stability. Substitutions at the 4-position (e.g., phenyl, alkylthio) modulate lipophilicity and biological activity . Comparative studies with 3-(2-bromophenyl) analogs reveal positional isomerism impacts crystallization and solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in triazole synthesis?
- Methodological Answer : Systematic variation of parameters (time, temperature, catalysts) is critical. For microwave synthesis, reducing heating time from 45 to 30 minutes improves energy efficiency while maintaining yield (e.g., 95% purity for compound 4 in ) . Solvent selection (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants (e.g., thiophene derivatives) also play key roles .
Q. How should discrepancies in spectral data (e.g., H NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Cross-validate data with computational modeling (e.g., density functional theory for predicted NMR shifts) and X-ray crystallography. For example, crystallography confirmed the planar configuration of 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole . Contradictions in aromatic proton shifts may arise from solvent effects or polymorphism, necessitating repeated crystallizations .
Q. What strategies are effective for designing biological activity studies on this compound derivatives?
- Methodological Answer : Prioritize substituents with known pharmacophores (e.g., alkylthio groups for antimicrobial activity). For antifungal assays, follow protocols from , using Candida albicans and Aspergillus niger strains. Dose-response curves and comparative studies with 3-(4-chlorophenyl) analogs ( ) help establish structure-activity relationships (SAR) .
Q. How can researchers conduct comparative analyses of 3-(3-bromophenyl) derivatives with similar triazole compounds?
- Methodological Answer : Use computational tools (e.g., molecular docking) to compare binding affinities with target proteins (e.g., TYK2 inhibitors in ). Experimentally, evaluate electronic properties via cyclic voltammetry (e.g., electron transport materials in OLEDs, as in ) .
Q. What methodologies apply to studying the electronic properties of this compound in material science?
- Methodological Answer : Characterize HOMO-LUMO gaps using UV-Vis spectroscopy and DFT calculations. For electron transport materials (e.g., ET009 in ), measure charge mobility via space-charge-limited current (SCLC) models .
Q. How can SAR studies resolve contradictions in reported biological activities of triazole derivatives?
- Methodological Answer : Perform meta-analyses of substituent effects (e.g., 2-bromophenyl vs. 3-bromophenyl on antimicrobial potency). Use clustering algorithms to group compounds by activity profiles, as seen in and .
Q. What gaps exist in the current research on this compound, and how can they be addressed?
- Methodological Answer : Limited data on in vivo pharmacokinetics and toxicity (). Future work should integrate ADMET profiling and in silico toxicity prediction models. Additionally, explore understudied applications like anticancer activity via apoptosis assays (e.g., caspase-3 activation) .
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMLGQRBZYTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499195 | |
Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342617-08-7 | |
Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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